molecular formula C16H21N3O3S3 B10865639 Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B10865639
M. Wt: 399.6 g/mol
InChI Key: GTUAQGWZKPEMEE-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a thiazole ring, a thienopyridine core, and an ester functional group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazole ring, followed by the formation of the thienopyridine coreIndustrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with cell wall synthesis or protein function. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

ETHYL 2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique combination of a thiazole ring and a thienopyridine core, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H21N3O3S3

Molecular Weight

399.6 g/mol

IUPAC Name

ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C16H21N3O3S3/c1-3-22-15(21)13-10-4-6-19(2)8-11(10)25-14(13)18-12(20)9-24-16-17-5-7-23-16/h3-9H2,1-2H3,(H,18,20)

InChI Key

GTUAQGWZKPEMEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NCCS3

Origin of Product

United States

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